
5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide
Description
5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative featuring a bromo substituent at position 5, a chloro group at position 2 on the benzene ring, and a 1-(thiophen-2-yl)ethyl group attached to the amide nitrogen. The thiophene moiety introduces an electron-rich aromatic system, which may enhance π-π stacking interactions and influence solubility and metabolic stability.
Properties
Molecular Formula |
C13H11BrClNOS |
---|---|
Molecular Weight |
344.65 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(1-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H11BrClNOS/c1-8(12-3-2-6-18-12)16-13(17)10-7-9(14)4-5-11(10)15/h2-8H,1H3,(H,16,17) |
InChI Key |
PKAQBHGRYNCJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide typically involves multi-step reactions. One common method includes the bromination and chlorination of a benzamide precursor, followed by the introduction of the thiophene moiety. The reaction conditions often involve the use of brominating and chlorinating agents such as bromine and thionyl chloride, respectively. The thiophene ring can be introduced through a coupling reaction using thiophene-2-carboxylic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the benzamide core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation of the thiophene ring can produce sulfoxides or sulfones .
Scientific Research Applications
5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Electronic Effects :
- The thiophene group in the target compound is electron-rich, promoting π-π interactions and moderate lipophilicity. In contrast, methoxy groups in Rip-B enhance solubility via polarity but reduce membrane permeability .
- Nitro groups (e.g., in ) are strongly electron-withdrawing, increasing reactivity toward nucleophilic targets but reducing bioavailability .
Heterocyclic Influence: Thiadiazole () and thiazole () cores introduce nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination. These features are absent in the thiophene-based target compound.
Steric and Conformational Effects :
- The branched 1-(thiophen-2-yl)ethyl group in the target compound may introduce steric hindrance, affecting binding to enzymatic pockets. Linear chains (e.g., Rip-B) offer greater conformational flexibility .
Biological Activity
5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination and Chlorination : The starting materials undergo bromination and chlorination to introduce the respective halogens.
- Thiophene Attachment : The thiophene group is incorporated through cross-coupling reactions, such as Suzuki-Miyaura coupling.
- Amidation : The final step involves the formation of the amide bond with an appropriate amine.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, thiazole derivatives have shown significant antibacterial activity against various pathogens, suggesting that modifications in the structure can enhance efficacy.
Compound | MIC (µg/mL) | Pathogen |
---|---|---|
This compound | TBD | TBD |
Thiazole derivative 1 | 100 | E. coli |
Thiazole derivative 2 | 200 | C. albicans |
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies indicate that related benzamide derivatives exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms may enhance binding affinity, modulating target activity.
Case Studies
-
Antibacterial Studies : A study demonstrated that a similar compound exhibited potent antibacterial activity against Staphylococcus aureus with an MIC value significantly lower than that of standard antibiotics like ciprofloxacin.
- Results Summary :
- Compound A: MIC = 10 µg/mL
- Ciprofloxacin: MIC = 25 µg/mL
- Results Summary :
- Anticancer Research : Another investigation revealed that a derivative of this compound induced apoptosis in breast cancer cells, suggesting potential for further development as an anticancer agent.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.